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Introduction
Tat-Binding Protein 1 (TBP-1), also known as PSMC3 (Proteasome 26S Subunit, ATPase 3), is

a crucial component of the 19S regulatory particle of the 26S proteasome, a complex cellular

machinery responsible for protein degradation.[1][2] Beyond its canonical role in proteostasis,

TBP-1 has garnered significant interest due to its interaction with the Human Immunodeficiency

Virus-1 (HIV-1) Tat protein, a key transactivator of viral gene expression.[3] TBP-1 has been

shown to suppress Tat-mediated transactivation, suggesting a role in the cellular defense

against HIV-1.[3] Furthermore, TBP-1 functions as a coactivator for the androgen receptor,

highlighting its involvement in hormone signaling pathways.[1] This guide provides an in-depth

overview of the in vitro characterization of TBP-1, presenting key quantitative data, detailed

experimental protocols, and visual representations of its functional context.

Data Presentation
Quantitative Data Summary
While extensive quantitative data on the in vitro characterization of TBP-1 is not readily

available in the public domain, this table summarizes the key interactions and functional

parameters that are central to its study. The values for binding affinities and enzyme kinetics

with its specific interacting partners, such as HIV-1 Tat, are yet to be definitively established

and reported.
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Parameter
Interacting
Partner/Substr
ate

Method
Reported
Value

Reference

Binding Affinity

(Kd)
HIV-1 Tat

Yeast Two-

Hybrid, Co-

Immunoprecipitat

ion

Interaction

confirmed, but

quantitative Kd

not reported.

[1]

Androgen

Receptor (AR)

Yeast Two-

Hybrid, Co-

Immunoprecipitat

ion

Direct interaction

required for

coactivation.

[1]

ATPase Activity ATP
In vitro ATPase

Assay

Possesses

intrinsic ATPase

activity essential

for its function.

Specific Km and

Vmax values are

not reported.

[1]

Experimental Protocols
Co-Immunoprecipitation (Co-IP) for TBP-1 and
Interacting Partners
This protocol is designed to verify the interaction between TBP-1 and a putative binding

partner, such as HIV-1 Tat, in a cellular context.

Materials:

Cell lysate containing overexpressed or endogenous TBP-1 and the protein of interest.

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and

protease inhibitor cocktail.

Primary antibody specific to the protein of interest (for pulldown).
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Primary antibody specific to TBP-1 (for Western blot detection).

Normal IgG from the same species as the pulldown antibody (negative control).

Protein A/G agarose or magnetic beads.

Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).

SDS-PAGE sample buffer.

Procedure:

Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer. Centrifuge to pellet cell debris and collect the

supernatant.

Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with

gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the primary antibody against the protein of interest or control IgG

to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for

another 1-2 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold

Wash Buffer.

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute

the protein complexes.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,

and probe with the anti-TBP-1 antibody to detect the co-immunoprecipitated TBP-1.

In Vitro ATPase Activity Assay for TBP-1
This colorimetric assay measures the ATPase activity of purified TBP-1 by quantifying the

release of inorganic phosphate (Pi) from ATP.
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Materials:

Purified recombinant TBP-1.

ATPase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

ATP solution (100 mM).

Malachite Green reagent.

Phosphate standard solution.

Procedure:

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing ATPase Assay

Buffer and varying concentrations of purified TBP-1.

Initiation: Start the reaction by adding a final concentration of 1 mM ATP to each well.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Termination and Detection: Stop the reaction and detect the released Pi by adding the

Malachite Green reagent.

Quantification: Measure the absorbance at 620-650 nm. Create a standard curve using the

phosphate standard to determine the amount of Pi generated. The specific activity of TBP-1

can then be calculated (e.g., in nmol Pi/min/mg protein).

Luciferase Reporter Assay for TBP-1 Function
This assay is used to assess the effect of TBP-1 on the transcriptional activity of a promoter of

interest, for instance, a promoter regulated by the androgen receptor or the HIV-1 LTR.

Materials:

Mammalian cell line (e.g., HEK293T or a relevant prostate cancer cell line for AR studies).

Expression vector for TBP-1.
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Reporter plasmid containing a luciferase gene downstream of the promoter of interest (e.g.,

MMTV-luc for AR activity).

A co-transfected control plasmid expressing Renilla luciferase for normalization.

Transfection reagent.

Dual-Luciferase® Reporter Assay System.

Procedure:

Transfection: Co-transfect the cells with the TBP-1 expression vector (or an empty vector

control), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

Cell Treatment: After 24-48 hours, treat the cells with an appropriate stimulus if required

(e.g., dihydrotestosterone for AR activation).

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities

sequentially in a luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency. Compare the normalized luciferase activity in

the presence and absence of TBP-1 to determine its effect on promoter activity.

Visualizations
Signaling Pathways and Experimental Workflows

26S Proteasome

20S Core
(Catalytic)

Degraded
Peptides

Proteolysis19S Cap
(Regulatory)TBP-1 (ATPase)

Ubiquitinated
Protein

Recognition
& Unfolding

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Role of TBP-1 within the 26S Proteasome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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